2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-Nonadecafluoroundecyl prop-2-enoate is a fluorinated acrylate ester characterized by a linear undecyl chain with 19 fluorine atoms substituted at positions 2–11. This compound belongs to the per- and polyfluoroalkyl substances (PFAS) class, widely used in industrial applications for their exceptional hydrophobicity, chemical resistance, and thermal stability. Its structure enables low surface energy, making it suitable for coatings, surfactants, and polymer additives .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F19O2/c1-2-5(34)35-4-7(18,19)9(22,23)11(26,27)13(30,31)14(32,33)12(28,29)10(24,25)8(20,21)6(16,17)3-15/h2H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDGDTICDBUFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(C(C(C(C(C(CF)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F19O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate involves multiple steps, including the formation of key intermediates and the final compound. The specific synthetic route and reaction conditions are proprietary to TimTec and are optimized for high yield and purity. The synthesis typically involves:
Formation of intermediates: Using various organic reactions such as condensation, cyclization, and substitution.
Final compound synthesis: Combining intermediates under controlled conditions to form this compound.
Industrial Production Methods: this compound is produced on an industrial scale using automated synthesis and purification techniques. The compound undergoes rigorous quality control to ensure high purity and consistency. The production process includes:
Automated synthesis: Utilizing robotic systems to perform reactions and monitor conditions.
Purification: Employing techniques such as chromatography and crystallization to isolate the final product.
Quality control: Conducting NMR and mass spectrometry to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies to understand biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as:
Inhibition of enzyme activity: Blocking the active site of enzymes.
Receptor modulation: Altering the signaling pathways of receptors.
Protein-protein interactions: Disrupting or stabilizing interactions between proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorination Pattern and Chain Length
The following table compares the target compound with key analogues:
Key Observations :
- The target compound’s early fluorination (starting at C2) maximizes fluorine density, enhancing hydrophobicity compared to analogues fluorinated at C3 or C4 .
- Longer fluorinated chains (e.g., C18 in ) exhibit higher thermal stability but face stricter regulatory limitations due to environmental persistence.
Functional Group Modifications
Sulfonyl-Containing Analogues
However, this modification reduces its utility in non-polar applications like oil-resistant coatings .
Aromatic Fluorinated Analogues
Methyl 2-[hydroxy(2,3,4,5,6-pentafluorophenyl)methyl]prop-2-enoate features a pentafluorophenyl group, enabling π-π stacking interactions. Such compounds are prioritized in pharmaceutical synthesis over industrial coatings, contrasting with the target’s alkyl-fluorine focus.
Polymerization Behavior
The target compound is a monomer in fluoropolymer synthesis. When copolymerized with shorter-chain fluorinated acrylates (e.g., 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl 2-propenoate ), the resulting polymers exhibit tunable surface energies. The target’s higher fluorine content contributes to lower critical surface tensions (~10–15 mN/m) compared to heptadecafluoro analogues (~18 mN/m) .
Environmental and Regulatory Considerations
- Longer Chains : The C18 analogue in is phased out in many regions, highlighting the target compound’s intermediate position in regulatory risk-benefit analyses.
Biological Activity
Chemical Structure and Properties
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-nonadecafluoroundecyl prop-2-enoate is characterized by a long perfluorinated alkyl chain attached to a prop-2-enoate group. The presence of fluorine atoms significantly alters the physical and chemical properties of the compound compared to its non-fluorinated counterparts.
Key Properties
- Molecular Formula : C19H16F19O2
- Molecular Weight : 420.32 g/mol
- Appearance : Typically appears as a colorless liquid.
Toxicological Profile
The biological activity of this compound is primarily assessed through its toxicological profile. Research indicates that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and functional groups.
Acute Toxicity
Studies have shown that exposure to high concentrations of fluorinated compounds can lead to acute toxicity in various biological systems. Specific data regarding the acute toxicity of 2,2,3,...11-nonadecafluoroundecyl prop-2-enoate is limited; however:
- Skin Irritation : Fluorinated esters often cause skin irritation upon contact.
- Eye Irritation : Similar compounds have been reported to cause severe eye irritation.
Ecotoxicological Impact
Fluorinated compounds are known for their persistence in the environment and potential bioaccumulation. The ecological impact of 2,2,...11-nonadecafluoroundecyl prop-2-enoate remains understudied; however:
Case Study 1: Biocompatibility
A study investigated the biocompatibility of fluorinated compounds in biomedical applications. The results indicated that certain fluorinated esters could be used as coatings for medical devices due to their hydrophobic properties and reduced protein adsorption.
Case Study 2: Antimicrobial Activity
Research has explored the antimicrobial properties of fluorinated compounds. While specific data on 2,2,...11-nonadecafluoroundecyl prop-2-enoate is scarce:
- Fluorinated Compounds : Generally exhibit enhanced antimicrobial activity against Gram-positive bacteria.
The mechanism by which fluorinated compounds exert biological effects often involves disruption of cellular membranes or interference with enzymatic processes. The hydrophobic nature of these compounds allows them to integrate into lipid bilayers:
- Membrane Disruption : Fluorinated chains can disrupt phospholipid bilayers leading to increased permeability.
- Enzyme Inhibition : Potential inhibition of enzymes involved in lipid metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
